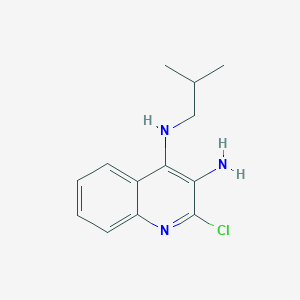

2-Chloro-N4-isobutylquinoline-3,4-diamine

Descripción general

Descripción

2-Chloro-N4-isobutylquinoline-3,4-diamine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol . It is categorized as an intermediate, pharmaceutical standard, and fine chemical . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine involves several steps. One common synthetic route includes the reaction of 2-chloro-3,4-diaminoquinoline with isobutylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

2-Chloro-N4-isobutylquinoline-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions vary based on the specific conditions and reagents employed .

Aplicaciones Científicas De Investigación

2-Chloro-N4-isobutylquinoline-3,4-diamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Chloro-N4-isobutylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Chloro-N4-isobutylquinoline-3,4-diamine can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications .

Actividad Biológica

2-Chloro-N4-isobutylquinoline-3,4-diamine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C12H14ClN5

Molecular Weight: 251.76 g/mol

IUPAC Name: 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine

The compound features a quinoline backbone with a chlorine atom at the 2-position and an isobutyl group at the N4 position. This structural configuration influences its biological reactivity and solubility, making it a subject of interest in medicinal chemistry.

1. Antiparasitic Activity

Research indicates that this compound exhibits significant cytotoxic activity against various parasites, particularly Leishmania species. Studies have shown that the compound disrupts mitochondrial function in these parasites, leading to cell death. For instance, a study published in Parasitology Research demonstrated its efficacy in inhibiting Leishmania growth both in vitro and in vivo.

2. Immune Modulation

The compound acts as a potent immune system activator . It has been reported to stimulate the production of immune cells such as macrophages and T lymphocytes, which play critical roles in the immune response. A notable study highlighted its ability to induce TNF-alpha production in human monocytes, suggesting potential applications in immunotherapy.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes are essential for drug metabolism, indicating that this compound may interact with various pharmacological agents, potentially affecting their efficacy and safety profiles .

4. Antimicrobial Properties

Preliminary investigations have suggested that the compound possesses antibacterial and antifungal properties. However, further research is necessary to elucidate its mechanisms of action and therapeutic potential against microbial infections .

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

- Mitochondrial Disruption: The compound interferes with mitochondrial functions in parasites, leading to apoptosis.

- Immune Activation: It enhances the production of pro-inflammatory cytokines through immune cell activation.

- Enzyme Interaction: By inhibiting cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine substitution at the 2-position | Enhanced reactivity due to electronegative chlorine |

| 6-Bromo-N-methylquinolin-4-amine | Bromine substitution at the 6-position | Different halogen effects on biological activity |

| N4-(2-Methylpropyl)-3,4-quinolinediamine | Alternative alkyl group at the N4 position | Varying hydrophobicity impacting solubility |

This table illustrates how variations in substituents can influence pharmacological profiles and chemical reactivity among similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Leishmanicidal Activity: A study conducted by Parasitology Research (2012) demonstrated that this compound effectively inhibits Leishmania growth through mitochondrial disruption.

- Immune Response Induction: Research published in the Journal of Leukocyte Biology (1998) highlighted its role in stimulating TNF-alpha production from human monocytes.

- Drug Metabolism Studies: Investigations into its interaction with cytochrome P450 enzymes have indicated potential implications for drug-drug interactions and metabolic pathways.

Propiedades

IUPAC Name |

2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARNINMUMFRNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471808 | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133860-76-1 | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.